molecular formula C27H44O11 B12318713 1,2,3,4-Tetra-o-pivaloyl-beta-d-glucuronic acid methyl ester

1,2,3,4-Tetra-o-pivaloyl-beta-d-glucuronic acid methyl ester

Cat. No.: B12318713
M. Wt: 544.6 g/mol
InChI Key: UVVZYXYYDVUAQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2,3,4-Tetra-o-pivaloyl-beta-d-glucuronic acid methyl ester is a derivative of glucuronic acid, a key component in the metabolism of carbohydrates.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4-Tetra-o-pivaloyl-beta-d-glucuronic acid methyl ester typically involves the esterification of glucuronic acid with pivaloyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bonds .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetra-o-pivaloyl-beta-d-glucuronic acid methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,2,3,4-Tetra-o-pivaloyl-beta-d-glucuronic acid methyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2,3,4-Tetra-o-pivaloyl-beta-d-glucuronic acid methyl ester involves its interaction with specific enzymes and receptors in the body. The compound is metabolized by glucuronidase enzymes, which cleave the ester bonds to release the active glucuronic acid. This process is crucial for the detoxification and excretion of various endogenous and exogenous substances .

Comparison with Similar Compounds

Similar Compounds

    Methyl 1,2,3,4-tetra-O-acetyl-beta-D-glucuronate: Similar structure but with acetyl groups instead of pivaloyl groups.

    Methyl 2,3,4-tri-O-acetyl-beta-D-glucuronic acid methyl ester: Contains three acetyl groups and one free hydroxyl group.

    1,2,3,4-Tetra-O-acetyl-beta-D-glucopyranuronic acid methyl ester: Another acetylated derivative of glucuronic acid.

Uniqueness

1,2,3,4-Tetra-o-pivaloyl-beta-d-glucuronic acid methyl ester is unique due to the presence of pivaloyl groups, which provide greater steric hindrance and stability compared to acetyl groups. This makes it more resistant to hydrolysis and suitable for applications requiring stable ester bonds .

Properties

IUPAC Name

methyl 3,4,5,6-tetrakis(2,2-dimethylpropanoyloxy)oxane-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H44O11/c1-24(2,3)20(29)35-14-15(36-21(30)25(4,5)6)17(37-22(31)26(7,8)9)19(34-16(14)18(28)33-13)38-23(32)27(10,11)12/h14-17,19H,1-13H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVVZYXYYDVUAQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)OC1C(C(OC(C1OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)C(=O)OC)OC(=O)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H44O11
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

544.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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